molecular formula C14H14F3N7O4 B5967887 (NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine

Cat. No.: B5967887
M. Wt: 401.30 g/mol
InChI Key: XERGBXJUBPXJCD-UYRXBGFRSA-N
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Description

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine typically involves multiple steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with 35% hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in concentrated sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-derivatives, while reduction could produce amino-derivatives.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound’s potential biological applications include its use as a probe for studying enzyme mechanisms and as a building block for designing new pharmaceuticals. Its functional groups can interact with various biological targets, making it a valuable tool in biochemical research.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in targeting diseases that involve oxidative stress or inflammation.

Industry

In the industrial sector, this compound can be used in the production of high-energy materials, such as explosives or propellants

Mechanism of Action

The mechanism of action of (NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in electron transfer reactions, while the nitro and trifluoromethyl groups can modulate the compound’s reactivity. These interactions can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine is unique due to its combination of functional groups, which confer distinct reactivity and stability. Its trifluoromethyl group enhances its electron-withdrawing properties, while the piperazine ring provides additional sites for chemical modification. These features make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N7O4/c15-14(16,17)8-1-2-9(10(7-8)24(26)27)22-3-5-23(6-4-22)13(19-25)11-12(18)21-28-20-11/h1-2,7,25H,3-6H2,(H2,18,21)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERGBXJUBPXJCD-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=NO)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C(=N\O)/C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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